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Abstract
This technical guide provides a detailed overview of 4-tert-butyl-3-nitroaniline (CAS No.

31951-12-9), a substituted nitroaromatic amine. The document is structured to serve

researchers, scientists, and professionals in drug development by consolidating essential data

on its core physicochemical properties, with a primary focus on its molecular weight.

Furthermore, this guide outlines a plausible synthetic pathway and presents detailed, field-

proven protocols for its analytical characterization using modern chromatographic and

spectroscopic techniques. The causality behind experimental choices is explained to provide

practical insights for laboratory application.

Introduction and Compound Profile
4-tert-butyl-3-nitroaniline is a member of the nitroaniline class of compounds, characterized

by a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a bulky tert-butyl group.

The relative positions of these functional groups—particularly the electron-withdrawing nitro

group and the electron-donating amino group—govern the molecule's electronic properties,

reactivity, and potential applications. Nitroanilines, in general, are crucial intermediates in the

synthesis of dyes, pharmaceuticals, and corrosion inhibitors.[1][2] The presence of the tert-

butyl group in this specific molecule is expected to enhance its solubility in nonpolar organic

solvents and introduce significant steric effects that can influence its reactivity in chemical

synthesis.
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The accurate determination of its molecular weight and a thorough understanding of its

chemical profile are foundational for its use in quantitative analysis, reaction stoichiometry, and

material characterization.

Physicochemical Properties and Molecular
Structure
The fundamental properties of 4-tert-butyl-3-nitroaniline are summarized below. The

molecular weight is a critical parameter for any quantitative work, including preparation of

standard solutions and stoichiometric calculations for synthesis.

Core Properties
A compilation of essential identifiers and computed chemical properties provides a foundational

understanding of 4-tert-butyl-3-nitroaniline.

Property Value Source

IUPAC Name 4-tert-butyl-3-nitroaniline PubChem[3][4]

Synonyms 3-nitro-4-tert-butylaniline ChemScene[5]

CAS Number 31951-12-9 Matrix Scientific[6]

Molecular Formula C₁₀H₁₄N₂O₂ Biosynth

Molecular Weight 194.23 g/mol ChemScene, PubChem[4][5]

Monoisotopic Mass 194.105527694 Da PubChem[3][4]

Physical Form Solid Sigma-Aldrich

Topological Polar Surface Area

(TPSA)
69.16 Å² ChemScene[5]

Predicted LogP 2.47 - 2.7
ChemScene, PubChemLite[5]

[7]

Molecular Structure
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The structure of 4-tert-butyl-3-nitroaniline is defined by the ortho-positioning of the nitro group

relative to the amino group on the 4-tert-butylaniline backbone.

4-tert-butylaniline
Protection:

Acetic Anhydride
N-(4-tert-butylphenyl)acetamide

Nitration:
HNO₃ / H₂SO₄

N-(4-tert-butyl-3-nitrophenyl)acetamide
Deprotection:

Acidic or Basic Hydrolysis
4-tert-butyl-3-nitroaniline

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-tert-butyl-3-nitroaniline.

This multi-step process, analogous to general methods for preparing substituted nitroanilines,

ensures higher regioselectivity and minimizes oxidation. [8][9]

Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of 4-tert-butyl-3-
nitroaniline. The following protocols are based on standard methodologies for the analysis of

nitroanilines and related compounds. [3][10][11]

High-Performance Liquid Chromatography (HPLC)
HPLC is the premier technique for assessing the purity of non-volatile organic compounds. A

reverse-phase method is typically effective for separating nitroanilines from starting materials

and byproducts.

Objective: To determine the purity of a 4-tert-butyl-3-nitroaniline sample and quantify it

against a standard.

Instrumentation:

HPLC system with a UV-Vis detector.

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Methodology:

Standard Preparation: Accurately weigh ~10 mg of a reference standard of 4-tert-butyl-3-
nitroaniline and dissolve in a 10 mL volumetric flask using methanol or acetonitrile to
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create a 1 mg/mL stock solution. Prepare a series of working standards (e.g., 1, 5, 10, 50,

100 µg/mL) by serial dilution.

Sample Preparation: Prepare a sample solution at a concentration of ~10 µg/mL in the

mobile phase.

Chromatographic Conditions:

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact

ratio should be optimized to achieve a retention time of 3-7 minutes.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Detection Wavelength: Set based on a UV scan; likely in the range of 240-280 nm or

~380 nm, characteristic for nitroanilines.

Data Analysis: Construct a calibration curve by plotting the peak area of the standards

against their concentration. Determine the purity of the sample by area percent and its

concentration by comparing its peak area to the calibration curve.

Causality: The C18 stationary phase provides excellent retention for moderately polar

compounds like nitroanilines. The acetonitrile/water mobile phase allows for fine-tuning of the

retention time. UV detection is highly sensitive for aromatic compounds containing

chromophores like the nitro group.

Spectroscopic Characterization
NMR provides detailed information about the molecular structure. Predicted chemical shifts are

based on the analysis of related structures such as 4-tert-butylaniline and other substituted

nitroanilines. [12][13][14]

¹H NMR (Proton NMR)
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Expected Signals:

~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

~4.0-5.5 ppm (broad singlet, 2H): The two protons of the amino (-NH₂) group. The

chemical shift can vary significantly based on solvent and concentration.

~6.8-7.5 ppm (multiplet, 3H): Three protons on the aromatic ring. The substitution

pattern will result in a complex splitting pattern (likely an ABX system or similar), with

distinct signals for the protons ortho and meta to the amino group. The proton adjacent

to the nitro group will be the most downfield.

¹³C NMR (Carbon NMR)

Expected Signals:

~31 ppm: Methyl carbons of the tert-butyl group.

~35 ppm: Quaternary carbon of the tert-butyl group.

~110-155 ppm: Six distinct signals for the aromatic carbons, with carbons attached to

the nitro and amino groups being the most deshielded.

IR spectroscopy is used to identify the presence of key functional groups.

Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

Expected Characteristic Peaks: [15][16][17] * 3500-3300 cm⁻¹ (two bands): Asymmetric and

symmetric N-H stretching of the primary amine.

2960-2870 cm⁻¹ (strong): C-H stretching of the tert-butyl group.

~1620 cm⁻¹: N-H bending (scissoring) vibration.

~1530 cm⁻¹ (strong): Asymmetric NO₂ stretching.
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~1350 cm⁻¹ (strong): Symmetric NO₂ stretching.

MS is used to confirm the molecular weight and can provide structural information through

fragmentation patterns.

Technique: Electrospray Ionization (ESI) or Electron Impact (EI).

Expected Results:

Molecular Ion Peak (M⁺): At m/z = 194.11 (for EI) or [M+H]⁺ at m/z = 195.11 (for ESI). [7] *

Key Fragments: Common fragmentation would involve the loss of a methyl group ([M-

15]⁺), resulting in a peak at m/z ~179, or the loss of the entire nitro group ([M-46]⁺) at m/z

~148.

Purity & Identity Confirmation

4-tert-butyl-3-nitroaniline Sample

HPLC Analysis
(Purity Assay)

Mass Spectrometry
(Molecular Weight)

NMR Spectroscopy
(¹H, ¹³C Structure)

IR Spectroscopy
(Functional Groups)

Confirmed Structure
& Purity >95%

Click to download full resolution via product page

Caption: A typical analytical workflow for compound validation.

Safety and Handling
4-tert-butyl-3-nitroaniline is classified as a hazardous substance and requires careful

handling to minimize exposure.
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Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and

respiratory irritation (H335). It may also cause an allergic skin reaction. [3]A full review of the

Safety Data Sheet (SDS) is mandatory before handling. [18]* Personal Protective Equipment

(PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-

ventilated area or a chemical fume hood. [18]* Storage: Store in a tightly sealed container in

a cool, dry, and dark place, under an inert atmosphere. [5]

Conclusion
4-tert-butyl-3-nitroaniline is a valuable chemical intermediate with a precise molecular weight

of 194.23 g/mol . This guide provides a comprehensive framework for its synthesis and

analytical validation, empowering researchers with the necessary technical details for its

effective use. The provided protocols for HPLC and various spectroscopic methods serve as a

robust starting point for quality control and structural confirmation. Adherence to strict safety

protocols is paramount when handling this compound.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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